

# what is (R,R)-VVD-118313

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (R,R)-VVD-118313 |           |
| Cat. No.:            | B10855474        | Get Quote |

An In-Depth Technical Guide to (R,R)-VVD-118313: A Selective Allosteric Inhibitor of JAK1

### Introduction

(R,R)-VVD-118313 is a stereoisomer of VVD-118313, a potent, selective, and covalently-acting allosteric inhibitor of Janus kinase 1 (JAK1).[1][2] As a member of the Janus kinase family (which also includes JAK2, JAK3, and TYK2), JAK1 is a critical mediator of cytokine signaling, playing a key role in inflammatory and autoimmune diseases, as well as in cancer.[3][4] VVD-118313 distinguishes itself from many other JAK inhibitors by targeting a non-catalytic, isoform-restricted cysteine residue, offering a novel mechanism for achieving high selectivity.[3][5] This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and key data associated with (R,R)-VVD-118313 and its parent compound, VVD-118313, tailored for researchers and drug development professionals.

## **Core Mechanism of Action**

VVD-118313 operates through a unique allosteric mechanism, covalently binding to cysteine residue 817 (C817) located in the pseudokinase (JH2) domain of JAK1.[3][5] This specific cysteine is present in JAK1 and TYK2 (as C838) but is notably absent in JAK2 and JAK3, forming the basis for the inhibitor's remarkable selectivity.[3][6] By engaging C817, VVD-118313 blocks the trans-phosphorylation of JAK1, a critical step in its activation, thereby inhibiting downstream signaling cascades.[1][5][7] This allosteric inhibition effectively decouples the kinase from its upstream cytokine receptor activation, preventing the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][7]







The covalent nature of this interaction contributes to the durable and potent inhibitory effects of the compound.[3] Furthermore, **(R,R)-VVD-118313**, as an isomer of VVD-118313, contains an alkyne group, making it a useful tool for chemical biology applications such as click chemistry. [1] This feature allows for the attachment of reporter tags to visualize and track the molecule in experimental systems.





Click to download full resolution via product page

Figure 1: JAK1-STAT Signaling Pathway and Inhibition by (R,R)-VVD-118313.



# **Quantitative Data Summary**

The inhibitory activity of VVD-118313 has been quantified across various cellular assays, demonstrating its potency and selectivity. The data presented below is a summary of key findings from published literature.

| Parameter                 | Assay System                                                   | Value                             | Reference |
|---------------------------|----------------------------------------------------------------|-----------------------------------|-----------|
| IC50                      | IFNα-stimulated STAT1 phosphorylation (human PBMCs)            | 32 nM                             | [8]       |
| IC50                      | IL-6-stimulated STAT3<br>phosphorylation<br>(human PBMCs)      | ~30-50 nM                         | [9]       |
| IC50                      | IL-2-stimulated STAT5<br>phosphorylation<br>(human PBMCs)      | Partial inhibition at<br>0.1-1 μΜ | [5][9]    |
| Cysteine Engagement       | JAK1_C817 in human<br>PBMCs                                    | Near-complete at 0.1<br>μΜ        | [5]       |
| Cysteine Engagement       | TYK2_C838 in human<br>PBMCs                                    | Near-complete at 0.1<br>μΜ        | [5]       |
| Effect on JAK2            | GM-CSF-stimulated<br>STAT5<br>phosphorylation<br>(human PBMCs) | Inactive                          | [5]       |
| Effect on C817A<br>Mutant | IFNα/IL-6-stimulated<br>STAT1/3<br>phosphorylation             | Inactive                          | [5]       |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of key experimental protocols used in the characterization of VVD-



118313.

#### **Cell Culture and Treatment**

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll gradient centrifugation.[10] For cytokine stimulation assays, PBMCs are pre-incubated with VVD-118313 or vehicle control (DMSO) for a specified duration (e.g., 2-3 hours) before stimulation with a specific cytokine (e.g., IFNα, IL-6, IL-2, GM-CSF) for a short period (e.g., 15-30 minutes).[5][9]

The 22Rv1 human prostate carcinoma cell line is also utilized, particularly for experiments involving the expression of wild-type (WT) or mutant forms of JAK1 (e.g., C817A).[5] These cells are cultured in appropriate media and transfected to express the desired JAK1 constructs.

## **Western Blotting for Phospho-STAT Analysis**

Objective: To quantify the inhibition of cytokine-induced STAT phosphorylation.

- Cell Lysis: Following treatment and stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) and total STAT proteins.
- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
- Quantification: The band intensities are quantified using densitometry software, and the levels of phosphorylated STAT are normalized to the total STAT levels.





Click to download full resolution via product page

Figure 2: Experimental Workflow for Western Blot Analysis of STAT Phosphorylation.

# Mass Spectrometry-Based Activity-Based Protein Profiling (MS-ABPP)

Objective: To identify the specific cysteine residues engaged by VVD-118313 across the proteome.

- Cell Treatment: Human PBMCs are treated in situ with VVD-118313 or DMSO for a defined period (e.g., 3 hours).
- Proteome Lysing and Labeling: Cells are lysed, and the proteomes are treated with an
  iodoacetamide-desthiobiotin (IA-DTB) probe, which labels cysteine residues that have not
  been engaged by the inhibitor.
- Protein Enrichment: The labeled proteins are enriched using streptavidin beads.
- Proteolytic Digestion: The enriched proteins are digested into peptides (e.g., with trypsin).
- LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the IA-DTB-labeled cysteinecontaining peptides.
- Data Analysis: The relative abundance of labeled peptides from the inhibitor-treated sample
  is compared to the DMSO control to determine the degree of engagement for each cysteine
  residue. A significant reduction in the signal for a specific cysteine indicates engagement by
  VVD-118313.

# **Selectivity Profile**

A key advantage of VVD-118313 is its high selectivity for JAK1-dependent signaling pathways. While it potently inhibits IFN $\alpha$ - and IL-6-mediated signaling, which are strongly dependent on



JAK1, it only partially affects the IL-2 pathway, which relies on both JAK1 and JAK3.[5] Crucially, signaling pathways that are independent of JAK1, such as the GM-CSF pathway mediated by JAK2, are not impaired by VVD-118313.[5] This selective inhibition profile is a significant advancement over less-selective, ATP-competitive JAK inhibitors and suggests the potential for a more favorable side-effect profile in therapeutic applications.



Click to download full resolution via product page

Figure 3: Selectivity Profile of (R,R)-VVD-118313 among JAK Family Members.

## Conclusion

(R,R)-VVD-118313 and its parent compound represent a significant advancement in the development of selective JAK1 inhibitors. By targeting a unique, allosteric cysteine residue, these molecules achieve a level of selectivity that is difficult to obtain with traditional ATP-competitive inhibitors. The detailed experimental data and protocols outlined in this guide provide a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this novel class of inhibitors. The high potency, selectivity, and well-defined mechanism of action make (R,R)-VVD-118313 a valuable tool for dissecting JAK1 signaling and a promising candidate for further development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. JAK-STAT signaling pathway Wikipedia [en.wikipedia.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. JAK/STAT signaling My Cancer Genome [mycancergenome.org]
- 6. Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine preLights
  [prelights.biologists.com]
- 7. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens -PMC [pmc.ncbi.nlm.nih.gov]
- 8. VVD-118313 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is (R,R)-VVD-118313]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855474#what-is-r-r-vvd-118313]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com